molecular formula C11H14O4 B8068394 Methyl 3-hydroxy-3-(4-methoxyphenyl)propanoate

Methyl 3-hydroxy-3-(4-methoxyphenyl)propanoate

Cat. No.: B8068394
M. Wt: 210.23 g/mol
InChI Key: SLSMILXGFSQOHY-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-3-(4-methoxyphenyl)propanoate (CAS: 13305-16-3) is an ester derivative with the molecular formula C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol. Its structure features a 4-methoxyphenyl group attached to a propanoate backbone with a hydroxyl group at the β-position. Key properties include a polar surface area (PSA) of 55.76 Ų and a LogP value of 1.29, indicating moderate lipophilicity .

This compound occurs naturally in A. panax, where it exhibits phytotoxic activity against P.

Properties

IUPAC Name

methyl 3-hydroxy-3-(4-methoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-9-5-3-8(4-6-9)10(12)7-11(13)15-2/h3-6,10,12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSMILXGFSQOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : This compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows it to undergo various chemical reactions, including oxidation, reduction, and substitution, making it valuable in synthetic chemistry.

Biology

  • Antioxidant Properties : Research indicates that methyl 3-hydroxy-3-(4-methoxyphenyl)propanoate exhibits significant antioxidant activity. It scavenges free radicals and inhibits oxidative stress, which is crucial in preventing cellular damage. Quantitative assessments of its antioxidant capacity can be performed using assays such as DPPH and ABTS .
  • Potential Therapeutic Effects : Investigations into its biological activity suggest potential anti-inflammatory and anticancer properties. For instance, studies have shown that derivatives of similar compounds exhibit antiproliferative activities against cancer cell lines such as HeLa cells .

Medicine

  • Pharmaceutical Development : The compound is being explored for its therapeutic applications, particularly in developing new anticancer agents. Its structural modifications have led to the synthesis of potent histone deacetylase inhibitors (HDACIs), which are crucial in cancer treatment .

Case Studies

  • Antioxidant Activity Assessment : A study utilized DPPH and ABTS assays to evaluate the antioxidant capacity of this compound, demonstrating its effectiveness in scavenging free radicals compared to standard antioxidants like ascorbic acid.
  • Anticancer Activity : In vitro studies on modified derivatives showed IC50 values ranging from 0.69 μM to 11 μM against HeLa cells, indicating promising anticancer potential when compared to established drugs like doxorubicin (IC50 = 2.29 μM) .

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. It acts by scavenging free radicals and reducing oxidative stress in biological systems. The molecular targets and pathways involved include various enzymes and signaling molecules related to oxidative stress and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Methyl-3-hydroxy-2,2-dimethyl-3-(4-chlorophenyl)propanoate
  • Structure : Replaces the 4-methoxy group with 4-chloro and introduces 2,2-dimethyl substituents.
  • Molecular Formula : C₁₂H₁₅ClO₃; Molecular Weight : 242.70 g/mol.
  • The dimethyl groups increase steric hindrance, affecting intermolecular interactions.
  • Synthesis : Prepared via reaction of 4-chlorobenzaldehyde with methyl acetoacetate, followed by reduction and esterification (Scheme 1, ).
Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate
  • Structure : Positional isomer with hydroxyl and methoxy groups at the 3- and 4-positions , respectively.
  • Molecular Formula : C₁₁H₁₄O₄; Molecular Weight : 210.23 g/mol (CAS: 129150-61-4).
  • Properties : The altered substituent positions modify hydrogen-bonding capacity and electronic distribution. Used as a pharmaceutical intermediate , particularly in synthesizing tyrosine kinase inhibitors .

Ester Group Modifications

Isopropyl 3-hydroxy-3-(4-methoxyphenyl)propanoate
  • Structure : Substitutes the methyl ester with an isopropyl group .
  • Molecular Formula : C₁₃H₁₈O₄; Molecular Weight : 238.28 g/mol.
  • Properties: Increased lipophilicity (LogP ~2.1) enhances membrane permeability but may reduce aqueous solubility. Synthesized via esterification of the parent acid with isopropanol .
Ethyl 3-(4-hydroxyphenyl)propanoate
  • Structure : Ethyl ester with a 4-hydroxyphenyl group.
  • Molecular Formula : C₁₁H₁₄O₃; Molecular Weight : 194.23 g/mol.
  • Properties: The hydroxyl group improves solubility in polar solvents. Used in fragrance and flavor industries due to its phenolic character .

Functional Group Replacements

(R)-Methyl 3-Amino-3-(4-methoxyphenyl)propanoate Hydrochloride
  • Structure: Replaces the hydroxyl group with an amino group.
  • Molecular Formula: C₁₁H₁₅NO₃·HCl; Molecular Weight: 261.70 g/mol.
  • Properties: The amino group introduces basicity, enabling salt formation. Acts as a chiral building block in asymmetric synthesis of antidepressants like venlafaxine analogs .
Methyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate
  • Structure : Hydroxyl replaced by oxo , with a 4-CF₃ substituent.
  • Molecular Formula : C₁₁H₉F₃O₃; Molecular Weight : 246.18 g/mol.
  • Properties : The trifluoromethyl group enhances metabolic stability and electron-deficient aromatic interactions. Used in materials science and medicinal chemistry .

Comparative Data Table

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Methyl 3-hydroxy-3-(4-methoxyphenyl)propanoate 4-OCH₃, β-hydroxy C₁₁H₁₄O₄ 210.23 Phytotoxic activity
Methyl-3-hydroxy-2,2-dimethyl-3-(4-Cl-phenyl)propanoate 4-Cl, 2,2-dimethyl C₁₂H₁₅ClO₃ 242.70 Enhanced steric hindrance
Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate 3-OH, 4-OCH₃ C₁₁H₁₄O₄ 210.23 Pharmaceutical intermediate
Isopropyl 3-hydroxy-3-(4-methoxyphenyl)propanoate Isopropyl ester C₁₃H₁₈O₄ 238.28 Higher lipophilicity
(R)-Methyl 3-Amino-3-(4-methoxyphenyl)propanoate HCl β-NH₂·HCl C₁₁H₁₅NO₃·HCl 261.70 Chiral synthon for antidepressants

Biological Activity

Methyl 3-hydroxy-3-(4-methoxyphenyl)propanoate, also known as methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate, is an organic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and relevant case studies that highlight its pharmacological potential.

Chemical Structure and Synthesis

The molecular structure of this compound includes a methoxy group and a hydroxyl group, contributing to its reactivity and biological activity. The compound can be synthesized through the esterification of 3-(4-hydroxy-3-methoxyphenyl)propanoic acid with methanol, often using sulfuric acid as a catalyst under reflux conditions to ensure high yield and purity.

Key Features

PropertyDescription
Molecular Formula C12_{12}H14_{14}O4_{4}
Functional Groups Hydroxyl (-OH), Methoxy (-OCH3_3)
Solubility Soluble in organic solvents like ethanol and methanol

Antioxidant Properties

This compound has been studied for its antioxidant activity , which is attributed to its ability to scavenge free radicals and inhibit oxidative stress. This property is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties . For instance, it has shown effectiveness against various cancer cell lines such as PC-3 (prostate cancer) and HT-29 (colon cancer). The IC50_{50} values for these cell lines suggest that this compound can inhibit cell proliferation effectively at relatively low concentrations .

Antimicrobial Effects

The compound has also demonstrated antimicrobial activity against several pathogens. It was tested for its efficacy against bacteria such as Aliivibrio fischeri and fungi like Botrytis cinerea. The results indicated varying degrees of inhibition, with some derivatives exhibiting potent effects at concentrations below 1 mM .

The mechanism of action of this compound involves several pathways:

  • Free Radical Scavenging : The hydroxyl group plays a crucial role in neutralizing free radicals.
  • Enzyme Modulation : It may interact with specific enzymes involved in metabolic pathways, influencing their activity and thus cellular processes.
  • Cell Cycle Arrest : Studies suggest that the compound can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) .

Study 1: Antioxidant Activity Assessment

In a controlled study, this compound was evaluated for its antioxidant capacity using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The compound exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant potential.

Study 2: Anticancer Efficacy

A recent investigation assessed the anticancer effects of this compound on HT-29 cells. The results showed an IC50_{50} value of approximately 10 µM, suggesting potent anticancer activity. The study concluded that further exploration into the molecular pathways affected by this compound could provide insights into novel cancer therapies .

Study 3: Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against multiple bacterial strains. The data indicated effective inhibition of bacterial growth at concentrations ranging from 0.5 to 2 mM, highlighting its potential as an antimicrobial agent .

Q & A

Basic: What are the common synthetic routes for Methyl 3-hydroxy-3-(4-methoxyphenyl)propanoate?

Methodological Answer:
The compound can be synthesized via Claisen condensation or esterification of 3-hydroxy-3-(4-methoxyphenyl)propanoic acid. For example:

  • Claisen condensation : React 4-methoxyacetophenone with methyl acrylate under basic conditions (e.g., sodium methoxide in methanol), followed by acid-catalyzed cyclization to form the β-keto ester intermediate. Reduction of the ketone group using NaBH₄ or LiAlH₄ yields the hydroxy ester .
  • Esterification : Direct esterification of 3-hydroxy-3-(4-methoxyphenyl)propanoic acid with methanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) as a coupling agent. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

  • NMR : Use 1^1H NMR (CDCl₃, 400 MHz) to identify key signals: δ 7.2–6.8 ppm (aromatic protons from 4-methoxyphenyl), δ 4.2 ppm (methoxy group), δ 3.7 ppm (ester methyl), and δ 2.8–2.5 ppm (methylene protons adjacent to the hydroxyl group). 13C^{13}\text{C} NMR confirms ester carbonyl (~170 ppm) and aromatic carbons .
  • IR : Peaks at ~3400 cm⁻¹ (O–H stretch), 1720 cm⁻¹ (ester C=O), and 1250 cm⁻¹ (C–O of methoxy group).
  • X-ray crystallography : For absolute configuration determination, single-crystal X-ray diffraction (Cu-Kα radiation) resolves the spatial arrangement of the hydroxyl and methoxy groups .

Basic: What are the recommended storage conditions to ensure stability?

Methodological Answer:
Store the compound in airtight, light-resistant containers under inert gas (N₂ or Ar) at 0–6°C to prevent oxidation of the hydroxyl group or hydrolysis of the ester moiety. Desiccants (e.g., silica gel) should be used to avoid moisture absorption, which can degrade the ester functionality .

Advanced: How can synthesis yield be optimized for scale-up?

Methodological Answer:

  • Catalyst screening : Test alternative catalysts (e.g., DMAP or enzymes like lipases) to enhance esterification efficiency.
  • Solvent optimization : Replace methanol with THF or DMF to improve solubility of intermediates.
  • Temperature control : Maintain reaction temperatures between 40–60°C during condensation to minimize side reactions. Post-synthesis, use flash chromatography (gradient elution) for higher purity (>98%) .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Comparative assays : Replicate experiments using standardized protocols (e.g., fixed cell lines, IC₅₀ measurements) to eliminate variability.
  • Structure-activity relationship (SAR) analysis : Modify substituents (e.g., replacing methoxy with hydroxyl) to isolate bioactive moieties.
  • Meta-analysis : Cross-reference data from peer-reviewed journals (avoiding vendor-reported bioactivity) to identify consensus mechanisms .

Advanced: How to design experiments to study metabolic pathways involving this compound?

Methodological Answer:

  • Isotopic labeling : Synthesize 13C^{13}\text{C}-labeled derivatives to track metabolic incorporation via LC-MS.
  • Enzyme inhibition assays : Incubate with cytochrome P450 isoforms (e.g., CYP3A4) to assess hepatic metabolism.
  • In vitro models : Use hepatocyte cultures or microsomal preparations to quantify metabolites (e.g., demethylated derivatives) .

Stability and Reactivity: How does the compound behave under oxidative conditions?

Methodological Answer:
The hydroxyl group is prone to oxidation. To test stability:

  • Forced degradation : Expose to H₂O₂ (3% v/v) or UV light (254 nm) and monitor via HPLC.
  • Kinetic studies : Use Arrhenius plots (25–60°C) to predict shelf life. Antioxidants (e.g., BHT) can mitigate degradation .

Purity Analysis: What HPLC conditions are optimal for quantifying this compound?

Methodological Answer:

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.
  • Flow rate : 1.0 mL/min; detection at 254 nm. Calibrate against a USP-grade reference standard .

Safety Protocols: What PPE is required for handling?

Methodological Answer:

  • Essential PPE : Nitrile gloves, lab coat, chemical goggles, and NIOSH-approved respirator (N95 or higher) for powder handling.
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., methanol).
  • Spill management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Computational Modeling: How to predict bioactivity using docking studies?

Methodological Answer:

  • Software : Use AutoDock Vina or Schrödinger Suite for molecular docking.
  • Target selection : Prioritize receptors with known affinity for arylpropanoates (e.g., PPAR-γ or COX-2).
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine predictive models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-hydroxy-3-(4-methoxyphenyl)propanoate
Reactant of Route 2
Methyl 3-hydroxy-3-(4-methoxyphenyl)propanoate

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